N-[2-(1H-pyrrol-1-yl)phenyl]decanamide
Description
N-[2-(1H-Pyrrol-1-yl)phenyl]decanamide is an amide derivative featuring a decanoyl chain (C10) linked to a phenyl ring substituted at the 2-position with a pyrrole moiety.
Properties
Molecular Formula |
C20H28N2O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(2-pyrrol-1-ylphenyl)decanamide |
InChI |
InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-15-20(23)21-18-13-9-10-14-19(18)22-16-11-12-17-22/h9-14,16-17H,2-8,15H2,1H3,(H,21,23) |
InChI Key |
PFURWNRSFDTFGB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=CC=C1N2C=CC=C2 |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=CC=C1N2C=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Heterocycles
The pyrrole group in the target compound distinguishes it from analogs with other heterocycles. For example:
Alkyl Chain Length Variations
- Hexadecanamide derivatives (–7): Longer C16 chains increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The target’s shorter C10 chain likely balances these properties .
- Octanoyl-containing compounds (): Shorter chains (e.g., C8 in Compound 8, C58H106O8N6) may reduce steric hindrance, facilitating synthetic modifications .
Aromatic vs. Alicyclic Substituents
- Pyrrolidinylmethyl groups (–7): Alicyclic substituents (e.g., in C29H50N2O2) introduce conformational flexibility, contrasting with the rigid aromatic system in the target compound .
- Adamantane-containing amides (): Bulky adamantane groups (e.g., Compound 7, C62H103O8N6) could enhance thermal stability but complicate synthesis .
Physicochemical and Analytical Data Comparison
Table 1: Key Properties of Selected Compounds
*Inferred formula based on structural analysis.
Key Observations:
- Melting Points : Analogs in exhibit melting points of 134–190°C, suggesting that the target compound may fall within this range, influenced by its alkyl chain and crystallinity .
- HRMS Data : High-resolution mass spectrometry (e.g., Compound 8, m/z 1011.8356) validates molecular formulas, a method applicable to the target compound .
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